molecular formula C8H6O2Te B11763345 Di(furan-2-yl)tellane CAS No. 89019-01-2

Di(furan-2-yl)tellane

Cat. No.: B11763345
CAS No.: 89019-01-2
M. Wt: 261.7 g/mol
InChI Key: RGCKPPUTCAQNLC-UHFFFAOYSA-N
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Description

Di(furan-2-yl)tellane is an organotellurium compound featuring two furan rings attached to a tellurium atom. Furans are aromatic heterocycles known for their diverse pharmacological activities and applications in organic synthesis . The incorporation of tellurium, a metalloid, into organic compounds often imparts unique chemical and biological properties, making this compound an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(furan-2-yl)tellane typically involves the reaction of furan derivatives with tellurium reagents. One common method is the reaction of furan-2-boronic acid with tellurium tetrachloride in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Di(furan-2-yl)tellane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions can convert this compound to tellurium hydrides.

    Substitution: The furan rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Tellurium dioxide derivatives.

    Reduction: Tellurium hydrides.

    Substitution: Functionalized furan derivatives.

Mechanism of Action

The mechanism of action of di(furan-2-yl)tellane involves its interaction with molecular targets through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The furan rings also contribute to the compound’s reactivity by participating in electrophilic and nucleophilic reactions.

Comparison with Similar Compounds

    Di(furan-2-yl)sulfane: Similar structure but with sulfur instead of tellurium.

    Di(furan-2-yl)selane: Contains selenium in place of tellurium.

    Di(furan-2-yl)stannane: Features tin instead of tellurium.

Uniqueness: Di(furan-2-yl)tellane is unique due to the presence of tellurium, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs. Tellurium’s ability to form stable bonds with various elements and its reactivity in oxidation and reduction reactions make this compound a valuable compound for research and industrial applications .

Properties

CAS No.

89019-01-2

Molecular Formula

C8H6O2Te

Molecular Weight

261.7 g/mol

IUPAC Name

2-(furan-2-yltellanyl)furan

InChI

InChI=1S/C8H6O2Te/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H

InChI Key

RGCKPPUTCAQNLC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Te]C2=CC=CO2

Origin of Product

United States

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